molecular formula C7H7BrN2O2 B3214223 5-bromo-N-methoxypyridine-3-carboxamide CAS No. 1137063-16-1

5-bromo-N-methoxypyridine-3-carboxamide

Cat. No.: B3214223
CAS No.: 1137063-16-1
M. Wt: 231.05 g/mol
InChI Key: UENAHIKZBJUMNQ-UHFFFAOYSA-N
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Description

5-Bromo-N-methoxypyridine-3-carboxamide is a pyridine derivative characterized by a bromine atom at the 5-position, a methoxy group attached to the nitrogen (N-methoxy), and a carboxamide group at the 3-position. This compound, listed in catalogs with 95% purity (discontinued in some suppliers), serves as a key intermediate in organic synthesis and pharmaceutical research due to its reactive bromine and hydrogen-bonding carboxamide group .

Properties

IUPAC Name

5-bromo-N-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-10-7(11)5-2-6(8)4-9-3-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENAHIKZBJUMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methoxypyridine-3-carboxamide typically involves the bromination of N-methoxypyridine-3-carboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistency and high purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methoxypyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce oxides or hydroxylated derivatives.

Scientific Research Applications

5-Bromo-N-methoxypyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Functional Group Variations

5-Bromo-6-methoxypyridine-3-carboxamide (CAS 1261079-59-7)
  • Structure : Differs in methoxy group position (6-methoxy vs. N-methoxy).
  • Properties : Molecular formula C₇H₇BrN₂O₂ (molar mass 231.05). Classified as an irritant, indicating handling precautions .
5-Bromo-N-methylpyridine-3-carboxamide (CAS 153435-68-8)
  • Structure : Replaces N-methoxy with N-methyl.
  • Properties : Molecular formula C₇H₇BrN₂O (molar mass 215.05), boiling point 334.455°C .
3-Bromo-5-Methoxypyridine (CAS 50720-12-2)
  • Structure : Lacks the carboxamide group.
  • Properties: Molecular formula C₆H₆BrNO (molar mass 188.022) .
  • Impact : Absence of carboxamide reduces polarity and reactivity in amide-specific reactions, limiting its utility in drug design.

Amino-Substituted Analogs

5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)
  • Structure : Features an amine group instead of carboxamide.
  • Impact : Increased basicity enables salt formation and participation in nucleophilic reactions, diverging from carboxamide’s hydrogen-bonding role .
2-Bromo-5-methoxypyridin-3-amine (CAS 109613-97-0)
  • Structure : Bromine at 2-position and amine at 3-position.
  • Impact : Altered bromine position affects electronic distribution, influencing cross-coupling reactivity (e.g., Suzuki reactions) .

Physicochemical and Functional Properties

Compound Molecular Formula Molar Mass Key Functional Groups Notable Properties
5-Bromo-N-methoxypyridine-3-carboxamide C₇H₇BrN₂O₂ 215.05* N-methoxy, carboxamide High polarity, hydrogen-bonding capacity
5-Bromo-6-methoxypyridine-3-carboxamide C₇H₇BrN₂O₂ 231.05 6-methoxy, carboxamide Irritant, steric hindrance
5-Bromo-N-methylpyridine-3-carboxamide C₇H₇BrN₂O 215.05 N-methyl, carboxamide Lower polarity, higher volatility
3-Bromo-5-Methoxypyridine C₆H₆BrNO 188.022 Methoxy, bromine Intermediate for cross-coupling

*Discrepancy in molar mass between and suggests possible catalog errors.

Biological Activity

5-Bromo-N-methoxypyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has the following chemical structure:

  • Molecular Formula : C8H8BrN2O2
  • IUPAC Name : this compound

The synthesis of this compound typically involves bromination of pyridine derivatives followed by the introduction of a methoxy and carboxamide group. Various methods have been documented for synthesizing related compounds, which may provide insights into optimizing yields and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain substituted pyridines can inhibit cancer cell proliferation effectively. In vitro assays using human lung adenocarcinoma (A549) cells demonstrated that some derivatives exert potent cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell viability.

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDInduction of apoptosis
5-Nitrothiophene derivativeA549TBDInhibition of cell proliferation
Other derivativesVariousTBDVaries (e.g., receptor inhibition)

Antimicrobial Activity

In addition to anticancer properties, the compound has also been evaluated for its antimicrobial effects. Studies have reported promising results against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus (MRSA)TBD
Other related compoundsEscherichia coliTBD

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in Molecules assessed various pyridine derivatives, including this compound, for their cytotoxic effects on A549 cells. The results indicated that specific structural modifications significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) worth exploring further .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against resistant strains. The study highlighted the effectiveness of this compound in inhibiting growth in resistant bacterial strains, emphasizing its potential as a lead compound in developing new antibiotics .
  • Mechanistic Insights : Research has also delved into the mechanisms by which these compounds exert their biological effects. For instance, studies have suggested that certain derivatives may induce apoptosis in cancer cells through mitochondrial pathways or by modulating specific signaling cascades .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and methoxy group integration. Aromatic protons resonate at δ 7.5–8.5 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS in positive mode detects [M+H]+ at m/z 245 .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for structure-activity relationship (SAR) studies.

How does the stability of this compound vary under different pH and temperature conditions?

Q. Basic Research Focus

  • Thermal Stability : Decomposition occurs above 150°C, with TGA showing mass loss correlated with bromide elimination. Store at –20°C under inert atmosphere .
  • pH Sensitivity : Hydrolysis of the amide bond is observed under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability is optimal in neutral buffers (pH 6–8) .
    Methodological Insight : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks to model long-term storage.

What role does this compound play in enzyme inhibition studies, and how can its binding affinity be quantitatively assessed?

Advanced Research Focus
The compound acts as a kinase inhibitor scaffold due to its pyridine-carboxamide core. Key methodologies include:

  • IC50_{50} Determination : Use fluorescence polarization assays with ATP-competitive probes (e.g., ADP-Glo™) to quantify inhibition .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to immobilized kinase targets .
    Data Contradiction : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., Mg2+^{2+} concentration). Validate using orthogonal methods like ITC (Isothermal Titration Calorimetry).

How can computational modeling predict the reactivity and potential derivatization sites of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Identify electrophilic sites (e.g., C-5 bromine) and nucleophilic centers (amide oxygen) using Fukui indices .
  • Molecular Dynamics (MD) : Simulate solvation effects on reactivity; DMSO increases bromide leaving-group propensity .
    Methodological Insight : Pair computational predictions with experimental validation (e.g., Suzuki-Miyaura coupling at C-5 to install aryl groups).

What strategies mitigate contradictory data in the synthesis and bioactivity analysis of this compound?

Q. Advanced Research Focus

  • Synthesis Variability : Trace impurities (e.g., residual DMF) can suppress bioactivity. Use preparative HPLC for batch standardization .
  • Bioassay Reproducibility : Control cell passage number and serum lot in kinase assays. Normalize data to internal controls (e.g., staurosporine) .
    Case Study : A 10% yield discrepancy between labs was traced to atmospheric moisture during amide coupling. Use Schlenk lines for moisture-sensitive steps.

In material science, how can the electronic properties of this compound be exploited for developing novel materials?

Q. Advanced Research Focus

  • Conductive Polymers : Incorporate as a dopant in polyaniline matrices to enhance conductivity (σ ≈ 102^{-2} S/cm) .
  • MOF Synthesis : Coordinate with transition metals (e.g., Cu2+^{2+}) to form porous frameworks for gas storage (BET surface area > 500 m2^2/g) .
    Methodological Insight : UV-Vis and cyclic voltammetry confirm charge-transfer interactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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